

physicochemical properties of 2-amino-3-chloro-5-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 5-Chloro-3-(trifluoromethyl)pyridin-2-amine

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An In-depth Technical Guide to the Physicochemical Properties of 2-amino-3-chloro-5-(trifluoromethyl)pyridine

Authored by a Senior Application Scientist

Introduction

2-Amino-3-chloro-5-(trifluoromethyl)pyridine, identified by CAS Number 79456-26-1, is a highly functionalized heterocyclic compound belonging to the substituted aminopyridine class.^[1] Its structure, featuring a pyridine core augmented with an amino group, a chlorine atom, and a trifluoromethyl moiety, makes it a sterically and electronically nuanced building block of significant interest. This guide provides an in-depth analysis of its core physicochemical properties, offering a critical resource for researchers, medicinal chemists, and process development scientists. The strategic placement of its functional groups imparts unique reactivity and properties, establishing this compound as a valuable intermediate in the synthesis of high-value agrochemicals and active pharmaceutical ingredients (APIs).^{[2][3][4]} Notably, derivatives of this molecule have been investigated for a range of biological activities, including potential anti-tumor applications.^{[4][5]}

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all chemical and physical property analysis. The compound is systematically named 3-Chloro-5-(trifluoromethyl)pyridin-2-

amine.^[6] Key identifiers are summarized in the table below.

Identifier	Value	Source(s)
CAS Number	79456-26-1	[1] [7]
Molecular Formula	C ₆ H ₄ ClF ₃ N ₂	[7] [8]
Molecular Weight	196.56 g/mol	[7] [8]
IUPAC Name	3-chloro-5-(trifluoromethyl)pyridin-2-amine	[1] [3]
InChI Key	WXNPZQIRDCDLJD-UHFFFAOYSA-N	[1] [3]
Canonical SMILES	<chem>C1=C(C=NC(=C1Cl)N)C(F)(F)F</chem>	[3] [9]

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interactions. The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the basicity of the pyridine nitrogen and the nucleophilicity of the amino group.

Caption: 2D structure of 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Core Physicochemical Properties

The physical properties of a compound are critical for determining its handling, purification, and formulation characteristics. These parameters are essential for designing reaction conditions and predicting the compound's behavior in various environments.

Property	Value	Source(s)
Appearance	White to light yellow crystalline powder	[6] [10] [11]
Melting Point	86 - 97.5 °C	[7] [10] [12]
Boiling Point	205 °C @ 760 mmHg	[12]
Density	1.468 g/cm ³	[13]
XLogP3-AA	2.0 (Computed)	[14]
Topological Polar Surface Area	38.9 Å ² (Computed)	[14] [15]

Physical State and Appearance

The compound typically presents as a light yellow or white to off-white crystalline solid at standard temperature and pressure.[\[6\]](#)[\[10\]](#)[\[11\]](#) The color can be an indicator of purity, with purer samples tending towards white.

Melting Point

The melting point is a crucial indicator of purity. Various sources report a range between 86 °C and 97.5 °C.[\[7\]](#)[\[10\]](#)[\[12\]](#)[\[16\]](#)[\[17\]](#) This variation can be attributed to different purity levels of the analyzed samples or slight differences in measurement methodology. A sharp melting range, as determined by a technique like Differential Scanning Calorimetry (DSC), typically signifies high purity.

Protocol: Melting Point Determination (Capillary Method)

- **Sample Preparation:** A small amount of the finely ground, dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

- **Observation:** The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
- **Rationale:** This standard pharmacopeial method provides a reliable and quick assessment of purity. Impurities typically depress and broaden the melting range.

Boiling Point and Volatility

A boiling point of 205 °C at atmospheric pressure (760 mmHg) has been reported.^[12] Another source lists a value of 229.7 °C.^[13] This discrepancy highlights the importance of consulting specific supplier safety data sheets for operational guidance. The relatively high boiling point suggests that purification by distillation is feasible but would require vacuum conditions to prevent thermal decomposition.

Solubility Profile

Quantitative aqueous solubility data is not widely published. However, synthesis protocols which utilize organic solvents like methylene chloride for extraction indicate good solubility in common non-polar to moderately polar organic solvents.^[16] The molecule's structure, with both a polar amino group and a non-polar trifluoromethyl group, suggests amphiphilic character.

Protocol: Qualitative Solubility Assessment

- **Solvent Selection:** A panel of solvents ranging in polarity is chosen (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, hexane).
- **Procedure:** To approximately 1 mL of each solvent in a test tube, add a small, measured amount (e.g., 10 mg) of the compound.
- **Observation:** The mixture is vortexed at ambient temperature. Solubility is assessed visually as "freely soluble," "sparingly soluble," or "insoluble."
- **Rationale:** This rapid assessment is vital in early-stage process development for selecting appropriate reaction solvents, crystallization solvents, and chromatographic mobile phases.

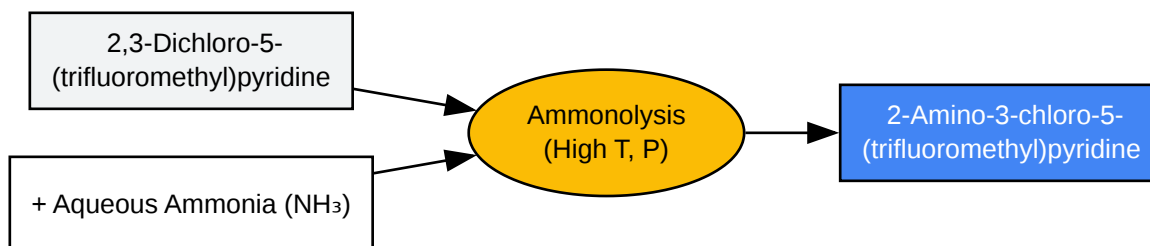
Lipophilicity and Polarity (Computational Insights)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically octanol) and a polar solvent (water). It is a key predictor of a drug's membrane permeability and pharmacokinetic properties.

- XLogP3-AA: The computationally derived value of 2.0 indicates that the compound is moderately lipophilic, favoring partitioning into a non-polar environment over an aqueous one.^[14]
- Topological Polar Surface Area (TPSA): A TPSA of 38.9 Å² is calculated for this molecule.^[14] ^[15] TPSA is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of drug transport properties. A value under 140 Å² is generally associated with good cell membrane permeability.

Spectroscopic and Analytical Profile

Structural elucidation and confirmation rely on a suite of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.



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